molecular formula C10H10BrFO B14054728 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one

1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one

Cat. No.: B14054728
M. Wt: 245.09 g/mol
InChI Key: ZUCYVWRHICPLKR-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one is an organic compound with the molecular formula C10H10BrFO It is a derivative of phenylpropanone, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one typically involves the bromination of 3-fluorotoluene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:

    Bromination: 3-Fluorotoluene is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) to introduce the bromomethyl group at the 4-position.

    Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Performed in aqueous or mixed solvent systems under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.

    Reduction: Produces 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-ol.

    Oxidation: Results in 1-(4-(Bromomethyl)-3-fluorophenyl)propanoic acid.

Scientific Research Applications

1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)propan-1-one: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    1-(4-(Chloromethyl)-3-fluorophenyl)propan-1-one: Similar structure but with a chloromethyl group instead of bromomethyl, potentially leading to different reactivity and applications.

    1-(4-(Bromomethyl)phenyl)propan-1-one: Does not have the fluorine substitution, which can influence its chemical properties and uses.

Uniqueness

1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one is unique due to the presence of both bromomethyl and fluorine substituents on the phenyl ring. This combination can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-fluorophenyl]propan-1-one

InChI

InChI=1S/C10H10BrFO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3

InChI Key

ZUCYVWRHICPLKR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)CBr)F

Origin of Product

United States

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